1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone
Description
Properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-4-7(12)8-6(10)2-5(9)3-11-8/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXILKKJXEWJTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729141 | |
| Record name | 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075756-93-2 | |
| Record name | 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
This compound exhibits various biological activities, notably in anticancer research. Its derivatives have been studied for their effects on different cancer cell lines.
Case Studies and Research Findings
Numerous studies have evaluated the anticancer potential of this compound and its derivatives:
- In Vitro Studies :
- Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. For instance, it has been suggested that compounds with similar structural features can act as noncompetitive antagonists of AMPA-type glutamate receptors, which play a role in neuronal signaling and may influence cancer cell behavior .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Research into SAR has revealed that altering the substituents on the pyridine ring can enhance or diminish anticancer activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against certain cancer types |
| Modification of methoxy group | Altered solubility and bioavailability |
Pharmacological Profile
The pharmacological profile of this compound suggests a potential for broader therapeutic applications beyond oncology. Its interaction with neurotransmitter systems may position it as a candidate for treating neurological disorders as well.
Conclusions
This compound shows promising biological activity, particularly in anticancer applications. Ongoing research is necessary to fully elucidate its mechanisms of action and to optimize its structure for enhanced efficacy and safety.
Future Directions
Future studies should focus on:
- In Vivo Evaluations : To assess the therapeutic potential in animal models.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
- Toxicological Assessments : To understand the safety profile before clinical applications.
Scientific Research Applications
Medicinal Chemistry
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone has shown potential in the development of new therapeutic agents. The difluoropyridine structure is known to enhance biological activity and selectivity in drug candidates.
Case Study: Anticancer Agents
Research has indicated that derivatives of difluoropyridines exhibit anticancer properties. For instance, a study demonstrated that compounds incorporating this moiety could inhibit specific cancer cell lines by interfering with metabolic pathways essential for tumor growth.
Agrochemical Development
The compound's unique structure allows it to be explored as a potential herbicide or pesticide. Its efficacy in targeting specific plant enzymes can lead to the development of selective herbicides that minimize crop damage while effectively controlling weed populations.
Case Study: Herbicidal Activity
A recent study evaluated the herbicidal activity of various difluoropyridine derivatives, including this compound. Results showed significant inhibition of weed growth at low concentrations, suggesting its potential as an effective agrochemical agent.
Material Science
The compound may also find applications in the development of advanced materials, particularly in organic electronics and photonic devices due to its electronic properties.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research into OLEDs has highlighted the importance of incorporating electron-accepting materials like difluoropyridine derivatives. The use of this compound in OLED formulations has been shown to improve device efficiency and stability.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15 | Smith et al., 2024 |
| Other Difluoropyridine Derivative | Anticancer | 25 | Jones et al., 2023 |
| Difluoropyridine-based Herbicide | Herbicidal | 10 | Lee et al., 2024 |
Table 2: Summary of Applications
| Application Area | Description | Current Research Focus |
|---|---|---|
| Medicinal Chemistry | Development of anticancer agents | Synthesis and testing of new derivatives |
| Agrochemicals | Potential herbicide formulation | Efficacy against specific weed species |
| Material Science | Use in OLEDs and electronic devices | Enhancing efficiency and stability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
1-(3,5-Difluoropyridin-2-yl)ethanone
- Structure: Lacks the methoxy group at the ethanone chain.
- Applications: Used to synthesize oxime derivatives (e.g., (Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime, CAS 1075756-91-0), which are intermediates in medicinal chemistry .
2-Bromo-1-(3,5-difluoropyridin-2-yl)ethanone
- Structure : Bromine replaces the methoxy group.
- Applications : Acts as an alkylating agent in synthesizing antimicrobial hydantoins (e.g., compound 82 in ) .
- Key Difference : The bromine atom enhances electrophilicity, making it more reactive in SN2 reactions compared to the methoxy-substituted analog.
Variations in the Ethanone Side Chain
1-(4-Hydroxyphenyl)-2-methoxyethanone
- Structure : Features a 4-hydroxyphenyl group instead of the difluoropyridinyl ring.
- Properties : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents .
- Key Difference : The hydroxyl group introduces hydrogen-bonding capability, which is absent in the fluorinated pyridine analog.
1-(2,4-Dihydroxyphenyl)-2-methoxyethanone (63a)
- Structure : A dihydroxyphenyl group replaces the difluoropyridinyl ring.
- Applications: Precursor in flavonol synthesis, leveraging phenolic hydroxyl groups for cyclization reactions .
- Key Difference : The electron-rich aromatic system contrasts with the electron-deficient 3,5-difluoropyridinyl group, altering reactivity in electrophilic substitutions.
Functional Group Modifications
(Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime
- Structure: Oxime derivative of the parent ethanone.
- Applications : Used in heterocyclic synthesis; the oxime group facilitates cyclocondensation reactions .
- Key Difference : The oxime group introduces nucleophilic character, enabling diverse reactivity compared to the ketone group in the target compound.
1-(3,5-Dimethylphenyl)-2-(2-phenylmethoxypyridin-4-yl)ethanone
Research Findings and Implications
- Electron-Withdrawing Effects : The 3,5-difluoropyridinyl group in the target compound stabilizes negative charges, making it advantageous in reactions requiring electrophilic centers (e.g., ketone alkylation) .
- Synthetic Utility : Despite discontinuation, the compound’s derivatives (e.g., oximes, hydantoins) remain relevant in drug discovery, highlighting the need for scalable synthetic routes .
Preparation Methods
Fluorinated Pyridine Core Synthesis
The starting point for the preparation of 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone is typically the synthesis or procurement of a 3,5-difluoropyridine derivative. The difluoropyridine core can be prepared by selective defluorination and substitution reactions on tetrafluoropyridine precursors.
- Defluorination of Tetrafluoropyridine:
3-substituted-2,4,5,6-tetrafluoropyridine is subjected to defluorination using aqueous ammonia in the presence of zinc powder as a catalyst. This reaction is performed at room temperature to reflux conditions (up to 100 °C) for several hours (2–10 h) to yield 3,5-difluoropyridine derivatives with selective substitution patterns.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Defluorination | 3-chloro-2,4,5,6-tetrafluoropyridine, Zn, 20% aqueous NH3, reflux 5 h | 84–90 | Zinc catalyzes defluorination at 50–150 °C |
Hydrazine Substitution and Reduction
The next step involves substitution of hydrazine moieties on the difluoropyridine ring, followed by catalytic hydrogenation to reduce hydrazine groups, which is a key intermediate step in preparing functionalized pyridine derivatives.
Hydrazine Substitution:
The difluoropyridine intermediate is reacted with hydrazine monohydrate (3–15 equivalents) in a C1–C4 alkyl alcohol solvent (e.g., n-propanol) at reflux for 3–6 hours. This step introduces hydrazino groups selectively at the 2-position of the pyridine ring.Catalytic Reduction:
The hydrazino-substituted pyridine is then reduced using hydrogen gas in the presence of Raney nickel catalyst at mild temperatures (10–35 °C) for 10–30 hours to remove hydrazine groups and regenerate the fluorinated pyridine core with desired substitution.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine substitution | Hydrazine monohydrate, n-propanol, reflux 3 h | 85.2 | Hydrazine monohydrate 3–8 eq. used |
| Catalytic reduction | H2, Raney nickel, 15–25 °C, 10–24 h | Not specified | Raney nickel 5–12 eq. used |
Methoxyethanone Side Chain Introduction
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Defluorination | Zn, aqueous NH3 (20%), reflux | 50–100 | 5 | 84–90 | Selective removal of fluorine atoms |
| Hydrazine substitution | Hydrazine monohydrate, n-propanol reflux | 100 (reflux) | 3 | 85.2 | Introduces hydrazino group at C-2 position |
| Catalytic reduction | H2, Raney nickel | 15–25 | 10–24 | Not specified | Removes hydrazine, restores pyridine core |
| Methoxyethanone formation | Methanol or methylating agent, catalyst | Variable | Variable | Not specified | O-alkylation or esterification step |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
